Methyl 4-(hydroxymethyl)picolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

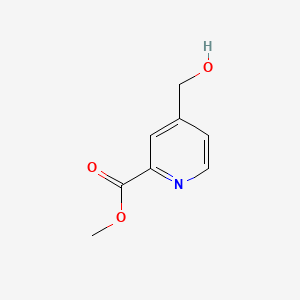

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(hydroxymethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)7-4-6(5-10)2-3-9-7/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIFQBALQLWZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10630559 | |

| Record name | Methyl 4-(hydroxymethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317335-15-2 | |

| Record name | Methyl 4-(hydroxymethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10630559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 317335-15-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(hydroxymethyl)picolinate

This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for methyl 4-(hydroxymethyl)picolinate, a valuable building block in pharmaceutical and materials science research. The content is structured to provide not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles and experimental considerations.

Introduction and Strategic Approach

This compound is a bifunctional molecule featuring a methyl ester and a primary alcohol on a pyridine ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including ligands for catalysis and active pharmaceutical ingredients.

The most direct and industrially scalable approach to this compound is the direct esterification of commercially available 4-(hydroxymethyl)picolinic acid. This strategy is favored due to the ready availability of the starting material, which simplifies the overall synthetic route and minimizes the number of reaction and purification steps.

An alternative, though more complex, pathway involves the selective oxidation of a methyl group of a lutidine derivative, followed by esterification. However, achieving selective oxidation can be challenging and often results in lower overall yields. Therefore, this guide will focus on the more efficient direct esterification method.

The Core Synthesis Pathway: Direct Esterification

The central transformation in this synthesis is the conversion of the carboxylic acid group of 4-(hydroxymethyl)picolinic acid into a methyl ester. The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a highly effective method for this purpose.[1]

Mechanistic Insights

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically sulfuric acid or hydrochloric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the protonated ester. Deprotonation of this species regenerates the acid catalyst and yields the final methyl ester product.

The reaction is an equilibrium process. To drive the equilibrium towards the product side and achieve a high yield, it is crucial to either use a large excess of the alcohol (methanol in this case, which can also serve as the solvent) or to remove the water formed during the reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Purity | Supplier |

| 4-(Hydroxymethyl)picolinic acid | 923169-37-3 | C₇H₇NO₃ | ≥98% | Commercially Available |

| Methanol (Anhydrous) | 67-56-1 | CH₄O | ≥99.8% | Standard Chemical Supplier |

| Sulfuric Acid (Concentrated) | 7664-93-9 | H₂SO₄ | 95-98% | Standard Chemical Supplier |

| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | Reagent Grade | Standard Chemical Supplier |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Reagent Grade | Standard Chemical Supplier |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | Reagent Grade | Standard Chemical Supplier |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Reagent Grade | Standard Chemical Supplier |

| Hexane | 110-54-3 | C₆H₁₄ | Reagent Grade | Standard Chemical Supplier |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(hydroxymethyl)picolinic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of starting material).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq.) dropwise to the stirred suspension. The addition is exothermic, and the mixture may become warm.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) to afford this compound as a white to off-white solid.

Expected Yield and Characterization

-

Yield: 85-95%

-

Appearance: White to off-white solid

-

¹H NMR (400 MHz, CDCl₃) δ: 8.65 (d, J = 5.0 Hz, 1H), 7.95 (s, 1H), 7.45 (d, J = 5.0 Hz, 1H), 4.80 (s, 2H), 4.00 (s, 3H), 2.50 (br s, 1H, OH).

-

¹³C NMR (101 MHz, CDCl₃) δ: 166.0, 152.0, 149.5, 147.0, 122.0, 120.0, 63.0, 53.0.

-

MS (ESI): m/z 168.1 [M+H]⁺.

Alternative Synthesis Pathway: Thionyl Chloride Method

An alternative method for the esterification involves the use of thionyl chloride to first form the acyl chloride, which is then reacted with methanol.[2] This method is often faster and can be performed at lower temperatures.

Mechanistic Rationale

Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate readily reacts with methanol in a nucleophilic acyl substitution reaction to form the methyl ester. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases and can be easily removed, driving the reaction to completion.

Comparative Analysis

| Feature | Fischer Esterification | Thionyl Chloride Method |

| Reagents | Methanol, H₂SO₄ | Thionyl Chloride, Methanol |

| Conditions | Reflux temperature | Room temperature to mild heating |

| Byproducts | Water | SO₂, HCl (gases) |

| Advantages | Milder conditions, uses common reagents | Faster reaction, irreversible |

| Disadvantages | Equilibrium reaction, requires excess alcohol or water removal | Thionyl chloride is corrosive and moisture-sensitive |

Conclusion

The synthesis of this compound is most efficiently achieved through the direct esterification of commercially available 4-(hydroxymethyl)picolinic acid. The Fischer-Speier esterification method, utilizing methanol as both a reagent and solvent with a catalytic amount of sulfuric acid, provides a high-yielding and straightforward protocol. For applications where milder conditions or faster reaction times are critical, the thionyl chloride method presents a viable alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations.

References

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

Sources

"Methyl 4-(hydroxymethyl)picolinate" chemical properties and structure

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)picolinate

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core chemical properties, structural features, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

This compound, also known as Methyl 4-(hydroxymethyl)pyridine-2-carboxylate, is a disubstituted pyridine derivative.[1] Its structure incorporates a pyridine ring, a methyl ester at position 2, and a hydroxymethyl group at position 4. This unique arrangement of functional groups—a nucleophilic alcohol, an electrophilic ester, and a heteroaromatic core—makes it a versatile intermediate for chemical synthesis.

The fundamental properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 317335-15-2 | [1][2] |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | [2] |

| SMILES | O=C(OC)C1=NC=CC(CO)=C1 | |

| Topological Polar Surface Area (TPSA) | 59.42 Ų | |

| logP (calculated) | 0.3605 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 2 | [1] |

Structural Diagram

The chemical structure, highlighting the key functional groups, is depicted below.

Caption: Chemical structure of this compound.

Spectroscopic Profile: A Guide to Characterization

Confirming the identity and purity of this compound relies on standard spectroscopic techniques. Below are the expected key features for each method.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the pyridine ring. Their splitting patterns (e.g., doublet, singlet, doublet of doublets) will confirm the 2,4-substitution pattern.

-

Hydroxymethyl Protons (CH₂): A singlet or triplet (depending on coupling to the OH proton) typically around δ 4.5-4.8 ppm.

-

Alcohol Proton (OH): A broad singlet whose chemical shift is concentration and solvent-dependent.

-

Methyl Ester Protons (CH₃): A sharp singlet around δ 3.9-4.1 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show eight distinct signals.

-

Ester Carbonyl: A signal in the downfield region, typically δ 165-175 ppm.

-

Aromatic Carbons: Five signals in the aromatic region (δ 120-160 ppm).

-

Hydroxymethyl Carbon (CH₂): A signal around δ 60-65 ppm.

-

Methyl Ester Carbon (CH₃): A signal around δ 50-55 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the alcohol group.

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹, indicative of the ester carbonyl group.

-

C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the pyridine ring.

-

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.

Synthesis and Reactivity

Representative Synthetic Protocol

A common and efficient method for synthesizing this compound is through the selective reduction of a precursor containing a more easily reduced functional group, such as an aldehyde or a second ester group. The following protocol describes the selective reduction of Dimethyl pyridine-2,4-dicarboxylate.

Causality: Sodium borohydride (NaBH₄) is chosen as the reducing agent because it is a mild reductant. It will selectively reduce the more electrophilic ester at the 4-position while leaving the ester at the 2-position (which is electronically deactivated by the adjacent nitrogen atom) largely intact under controlled conditions.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Dissolution: Dissolve Dimethyl pyridine-2,4-dicarboxylate (1.0 eq) in a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (e.g., a 4:1 ratio) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the reaction's exothermicity and enhance selectivity.

-

Addition of Reductant: Add sodium borohydride (NaBH₄) (1.0-1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.[4]

-

Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water to decompose any excess NaBH₄.

-

Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or CH₂Cl₂.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Reactivity Profile

The trifunctional nature of this molecule allows for a wide range of subsequent chemical transformations:

-

Hydroxymethyl Group: This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or used in ether and ester formation.[4]

-

Methyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or it can be converted to an amide via aminolysis.

-

Pyridine Ring: The nitrogen atom can be N-oxidized or alkylated, and the ring itself can undergo electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the regioselectivity of these reactions.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically a final drug product but rather a crucial intermediate or scaffold. Its value lies in its ability to introduce a substituted pyridine motif into a larger molecule.

-

Versatile Linker: The two distinct functional handles (alcohol and ester) allow for orthogonal chemical modifications. For example, the alcohol can be used to link to one part of a target molecule while the ester (or its derived carboxylic acid) links to another, making it an ideal linker for creating PROTACs or other bifunctional molecules.

-

Pharmacophore Modification: The hydroxymethyl group is often used to improve the pharmacokinetic properties of a lead compound.[5] Introducing this polar group can enhance aqueous solubility, provide a new hydrogen bonding site to interact with a biological target, or block a site of metabolic degradation.[5]

-

Scaffold for Library Synthesis: Its structure serves as a rigid core from which diverse chemical functionalities can be elaborated. This is exemplified in its use for synthesizing inhibitors of metallo-β-lactamases, where derivatives of picolinic acid act as metal-binding pharmacophores.[4] The ability to easily modify the 4-position via the hydroxymethyl group allows for systematic Structure-Activity Relationship (SAR) studies.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good laboratory practices.

-

GHS Hazard Classification: The compound is classified with the "Warning" signal word.[3]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

-

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6][7]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3][6]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[1][3][7]

Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its unique combination of a heteroaromatic core and two modifiable functional groups. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for researchers in drug discovery and synthetic chemistry. Understanding its synthesis, characterization, and safe handling is paramount for leveraging its full potential in the development of novel therapeutics and functional materials.

References

-

PubChem. Methyl 4-Hydroxypicolinate hydrochloride. National Institutes of Health. [Link]

-

National Institutes of Health. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. [Link]

-

ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

Chad's Prep. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube. [Link]

-

ChemComplete. Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

-

Frontiers. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. [Link]

-

Metabolomics Workbench. NIH Data Repository. [Link]

- Google Patents. Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound - CAS:317335-15-2 - Abovchem [abovchem.com]

- 3. achmem.com [achmem.com]

- 4. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

"Methyl 4-(hydroxymethyl)picolinate" CAS number 317335-15-2

An In-depth Technical Guide to Methyl 4-(hydroxymethyl)picolinate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound (CAS No. 317335-15-2). It moves beyond a simple recitation of facts to provide field-proven insights into its properties, reactivity, and strategic applications, empowering scientists to leverage this versatile building block in their research endeavors.

Introduction: A Versatile Heterocyclic Scaffold

This compound is a substituted pyridine derivative that has emerged as a valuable building block in synthetic and medicinal chemistry. Its unique trifunctional nature—a pyridine ring, a methyl ester, and a primary alcohol—offers multiple points for chemical modification. This allows for the strategic construction of complex molecular architectures. The pyridine core is a common motif in pharmaceuticals, often serving as a bioisostere for a phenyl ring but with added potential for hydrogen bonding and influencing metabolic stability. This guide will dissect the molecule's core attributes to provide a practical framework for its application in drug discovery and materials science.

Core Physicochemical & Structural Properties

The utility of this compound begins with its fundamental physical and chemical properties. These characteristics dictate its handling, reactivity, and suitability for various synthetic transformations.

| Property | Value | Source(s) |

| CAS Number | 317335-15-2 | [1][2][3] |

| Molecular Formula | C₈H₉NO₃ | [2][3] |

| Molecular Weight | 167.16 g/mol | [2][3] |

| IUPAC Name | This compound | [1] |

| Synonym | Methyl 4-(hydroxymethyl)pyridine-2-carboxylate | [2][3] |

| SMILES | O=C(OC)C1=NC=CC(CO)=C1 | [2] |

| InChIKey | WEIFQBALQLWZFZ-UHFFFAOYSA-N | [4] |

| Purity (Typical) | ≥97% | [2] |

| Physical Form | Solid |

The molecule's structure is key to its versatility. The pyridine nitrogen acts as a hydrogen bond acceptor and can influence the molecule's pKa. The methyl ester at the 2-position and the hydroxymethyl group at the 4-position provide orthogonal handles for synthetic elaboration.

Caption: Chemical structure and key functional groups.

Spectroscopic Characterization (Predictive Analysis)

While a dedicated public spectral database for this specific compound is sparse, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of structurally similar compounds, such as methyl picolinate and methyl (4-hydroxymethyl)benzoate.[5][6]

Predicted NMR Data (in CDCl₃, relative to TMS):

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| -OCH₃ (ester) | 3.9 - 4.0 | ~53 |

| -CH₂ OH | 4.7 - 4.8 | ~63 |

| -CH₂OH | 2.0 - 3.0 (broad singlet) | - |

| Pyridine-H (C3, C5) | 7.3 - 7.8 | ~120-125 |

| Pyridine-H (C6) | 8.5 - 8.6 | ~148 |

| Pyridine-C -COOCH₃ (C2) | - | ~147 |

| Pyridine-C -CH₂OH (C4) | - | ~150 |

| Ester C =O | - | ~166 |

Infrared (IR) Spectroscopy: Key expected peaks include a broad O-H stretch around 3300-3500 cm⁻¹, a sharp C=O stretch for the ester at ~1720 cm⁻¹, and C=N/C=C stretching vibrations for the pyridine ring in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 167. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).

Reactivity and Strategic Synthetic Protocols

The true power of this molecule lies in the differential reactivity of its functional groups, allowing for selective and stepwise modifications.

Caption: Key reaction pathways for synthetic modification.

Protocol 1: Conversion to Methyl 4-(bromomethyl)picolinate

Causality: Converting the primary alcohol to a bromomethyl group is a crucial step for enabling subsequent nucleophilic substitution reactions. This transforms the hydroxyl, a poor leaving group, into a bromide, an excellent leaving group, opening the door for the introduction of amines, azides, thiols, and other nucleophiles. The related compound, Methyl 4-(bromomethyl)picolinate (CAS 317335-16-3), is a known synthetic intermediate.[7]

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

-

Cooling: Cool the resulting solution to 0 °C in an ice bath.

-

Reagent Addition: Add phosphorus tribromide (PBr₃) (0.4 eq, for minimal side reactions) dropwise via syringe over 10 minutes. Alternative: For milder conditions, a pre-mixed solution of carbon tetrabromide (CBr₄, 1.2 eq) and triphenylphosphine (PPh₃, 1.2 eq) in DCM can be added.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Saponification to 4-(Hydroxymethyl)picolinic Acid

Causality: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. Carboxylic acids are key functional groups in drug molecules, often involved in critical binding interactions (e.g., with zinc in metalloenzymes) or serving as handles for amide bond formation. This reaction is a standard procedure for unmasking a more polar, interactive functional group.[8]

Step-by-Step Methodology:

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of Methanol:Water.

-

Base Addition: Add sodium hydroxide (NaOH) (1.5 eq) and stir the solution at room temperature. Alternative: For heat-sensitive substrates, lithium hydroxide (LiOH) can be used.

-

Reaction: Heat the mixture to 40-50 °C and stir for 1-3 hours, monitoring by TLC until the starting ester is fully consumed.

-

Solvent Removal: Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~4-5 by the dropwise addition of 1M hydrochloric acid (HCl). A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing & Drying: Wash the filter cake with cold water and then a small amount of diethyl ether to aid in drying. Dry the product under vacuum to yield the pure carboxylic acid.

Core Applications in Drug Discovery and Development

This picolinate derivative is more than just a chemical curiosity; it is a strategically valuable scaffold for constructing biologically active agents.

-

Scaffold for Enzyme Inhibitors: The picolinate motif is a known metal-binding pharmacophore. Research into inhibitors for metallo-β-lactamases (e.g., NDM-1), which are key drivers of antibiotic resistance, has utilized the closely related Methyl 6-(hydroxymethyl)picolinate as a starting point for building molecules that can coordinate with the active site zinc ions.[8] The 4-substituted isomer offers a different vector for exploring the enzyme's binding pocket.

-

Linker Chemistry: The hydroxymethyl group provides a perfect attachment point for linkers in applications like PROTACs (Proteolysis Targeting Chimeras) or Antibody-Drug Conjugates (ADCs), where connecting a warhead to a targeting moiety is required.

-

Fragment-Based Drug Discovery (FBDD): Its relatively small size and well-defined functional groups make it an ideal fragment for screening against protein targets. Hits can then be elaborated from either the alcohol or ester positions to improve potency and selectivity.

Caption: Role in a typical drug discovery workflow.

Safety, Handling, and Storage

Proper handling is paramount for ensuring laboratory safety and maintaining the integrity of the compound.

| Hazard Class | GHS Statements |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[9]H315: Causes skin irritation.[9]H319: Causes serious eye irritation.[9]H332: Harmful if inhaled.[9]H335: May cause respiratory irritation.[9] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][9]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[2][9]

Conclusion

This compound is a high-value, versatile chemical scaffold. Its distinct and orthogonally reactive functional groups provide a robust platform for the synthesis of diverse chemical libraries. For the medicinal chemist, it offers a pyridine core with tunable vectors for probing structure-activity relationships, making it a powerful tool in the design of novel therapeutics. Understanding its fundamental properties, reactivity, and safe handling procedures, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74889918, Methyl 4-Hydroxypicolinate hydrochloride. [Link]

-

Chemicalbridge. This compound. [Link]

-

Pharmaffiliates. This compound, CAS No: 317335-15-2. [Link]

-

Crowder, M. W., et al. (2020). Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. ACS Infectious Diseases. [Link]

Sources

- 1. keyorganics.net [keyorganics.net]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound,317335-15-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 5. Methyl picolinate(2459-07-6) 1H NMR spectrum [chemicalbook.com]

- 6. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR [m.chemicalbook.com]

- 7. 317335-16-3|Methyl 4-(bromomethyl)picolinate|BLD Pharm [bldpharm.com]

- 8. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. achmem.com [achmem.com]

- 10. fishersci.co.uk [fishersci.co.uk]

"Methyl 4-(hydroxymethyl)picolinate" molecular weight and formula

An In-Depth Technical Guide to Methyl 4-(hydroxymethyl)picolinate: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This compound is a substituted pyridine derivative that serves as a highly valuable and versatile building block in medicinal chemistry and materials science. Its unique arrangement of a methyl ester, a hydroxymethyl group, and a pyridine nitrogen atom provides multiple points for chemical modification, enabling its incorporation into complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, including its molecular formula and weight, alongside a detailed exploration of its spectroscopic profile, plausible synthetic routes, and critical applications in the field of drug discovery. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the effective use of this important chemical intermediate.

Core Molecular Profile

This compound is structurally defined by a pyridine ring substituted at the 2-position with a methyl carboxylate group and at the 4-position with a hydroxymethyl group. This arrangement makes it an important heterocyclic scaffold.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2][3] |

| CAS Number | 317335-15-2 | [1][2] |

| IUPAC Name | Methyl 4-(hydroxymethyl)pyridine-2-carboxylate | [1] |

| SMILES | O=C(OC)C1=NC=CC(CO)=C1 | [1] |

| InChI Key | DVIUNMLAPDJWHL-UHFFFAOYSA-N | [3] |

Caption: 2D Structure of this compound.

Physicochemical & Spectroscopic Characterization

Understanding the physicochemical and spectroscopic properties is crucial for handling, reaction planning, and structural confirmation.

Physicochemical Properties

Computational models provide valuable insights into the molecule's behavior in biological and chemical systems.

| Property | Value | Significance | Source |

| TPSA (Topological Polar Surface Area) | 59.42 Ų | Predicts drug transport properties like membrane permeability. | [1] |

| LogP | 0.3605 | Indicates a balance between hydrophilicity and lipophilicity. | [1] |

| Hydrogen Bond Acceptors | 4 | Influences solubility and receptor binding interactions. | [1] |

| Hydrogen Bond Donors | 1 | The hydroxyl group can participate in hydrogen bonding. | [1] |

| Rotatable Bonds | 2 | Provides conformational flexibility. | [1] |

| Storage | Room Temperature | Indicates good stability under standard laboratory conditions. | [1] |

Spectroscopic Profile (Predicted)

-

¹H NMR:

-

Pyridine Protons (3H): Expect complex signals in the aromatic region (~7.5-8.5 ppm). The proton between the two substituents would likely be a singlet, while the other two would show doublet or doublet of doublets coupling.

-

Methylene Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around 4.5-4.8 ppm.

-

Methyl Protons (-OCH₃, 3H): A sharp singlet is anticipated around 3.9-4.0 ppm.

-

Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): Expected in the downfield region, ~165-170 ppm.

-

Pyridine Carbons (5C): Multiple signals in the aromatic region, ~120-160 ppm.

-

Methylene Carbon (-CH₂OH): A signal around 60-65 ppm.

-

Methyl Carbon (-OCH₃): A signal around 52-55 ppm.

-

-

Mass Spectrometry (MS):

-

The primary peak in an Electrospray Ionization (ESI) mass spectrum would be the protonated molecule [M+H]⁺ at m/z ≈ 168.17. Key fragmentation patterns would involve the loss of methanol (-32) or the hydroxymethyl group (-31).

-

Synthesis & Chemical Reactivity

As a functionalized building block, the synthesis of this compound must be efficient and allow for high purity. While specific literature on its synthesis is sparse, a reliable route can be designed based on established transformations of pyridine carboxylic acids.

Proposed Synthetic Workflow

A logical approach involves the selective reduction of one of two carboxylic acid groups in a precursor molecule, followed by esterification. This workflow ensures regiochemical control.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Representative Synthesis

This protocol is a self-validating system based on well-established chemical reactions. Each step includes a rationale for the chosen reagents and conditions.

Step 1: Selective Reduction of Lutidinic Acid

-

Rationale: Borane-tetrahydrofuran complex (BH₃-THF) is known to selectively reduce carboxylic acids in the presence of other functional groups. The 4-carboxylic acid is often more sterically accessible and electronically activated for reduction compared to the 2-position.

-

Procedure:

-

Suspend Pyridine-2,4-dicarboxylic acid (1 eq.) in anhydrous Tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of BH₃-THF (approx. 1.1 eq.) dropwise via syringe, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Adjust the pH to neutral and extract the product with a suitable organic solvent (e.g., ethyl acetate). The intermediate, 4-(Hydroxymethyl)picolinic acid, may be isolated or used directly in the next step.

-

Step 2: Fischer Esterification

-

Rationale: Fischer esterification is a classic, acid-catalyzed method for converting a carboxylic acid and an alcohol to an ester. Using methanol as both the solvent and reagent drives the equilibrium towards the product.

-

Procedure:

-

Dissolve the crude 4-(Hydroxymethyl)picolinic acid from the previous step in excess anhydrous methanol.

-

Cool the solution to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product via column chromatography on silica gel to yield pure this compound.

-

Applications in Research & Drug Development

The true value of this compound lies in its utility as a versatile scaffold. The three distinct functional groups—the pyridine nitrogen, the hydroxyl group, and the methyl ester—are orthogonal handles for diverse chemical modifications.

Role as a Heterocyclic Building Block

This molecule is an ideal starting point for creating libraries of compounds for high-throughput screening. Its pyridine core is a common motif in many FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable metabolic profile.

-

Inhibitor Design: Isosteres of dipicolinic acid, which can be synthesized from related hydroxymethyl picolinates, are being investigated as potent inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria[6]. This highlights the potential of this molecular class in combating infectious diseases.

-

"Magic Methyl" Effect: The strategic placement of methyl groups can significantly enhance a drug candidate's potency or pharmacokinetic properties[7][8]. The methyl ester of this molecule can be considered a "soft spot" for modification—it can be retained, hydrolyzed, or converted to an amide to fine-tune activity and solubility.

Synthetic Diversification Potential

The molecule serves as a central hub for generating a wide array of derivatives.

Caption: Chemical diversification pathways for this compound.

This strategic diversification allows researchers to systematically explore the structure-activity relationship (SAR) of a lead compound, a cornerstone of modern drug discovery[8]. By modifying each functional handle, scientists can optimize a molecule for target affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound - CAS:317335-15-2 - Abovchem [abovchem.com]

- 3. Synthesis routes of Methyl 6-(hydroxymethyl)picolinate [benchchem.com]

- 4. Methyl picolinate(2459-07-6) 1H NMR [m.chemicalbook.com]

- 5. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum [chemicalbook.com]

- 6. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-(hydroxymethyl)picolinate: A Versatile Scaffold for Exploring Novel Biological Activities

An In-depth Technical Guide

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this class, picolinate esters and their derivatives represent a "privileged scaffold" — a molecular framework that is recurrently found to bind to a variety of biological targets. This technical guide focuses on Methyl 4-(hydroxymethyl)picolinate, a specific, functionalized picolinate. While direct biological data on this particular molecule is sparse, its structural motifs suggest significant potential as a key starting material or synthetic intermediate. This document will, therefore, explore the latent biological potential of this compound by examining the well-documented activities of its close structural analogs and derivatives. We will delve into established antitumor and antimicrobial applications, providing detailed mechanistic insights, experimental protocols, and structure-activity relationship (SAR) analyses to guide future research and drug development efforts.

Introduction to the Picolinate Scaffold

Picolinic acid and its esters, collectively known as picolinates, are derivatives of pyridine-2-carboxylic acid. The strategic placement of the carboxylic acid group at the C2 position, adjacent to the ring nitrogen, imparts unique electronic and chelating properties. This arrangement is crucial for the scaffold's ability to interact with biological macromolecules, particularly metalloenzymes. This compound (M4HP) is a bifunctional molecule featuring both a methyl ester and a hydroxymethyl group. This dual functionality makes it an exceptionally valuable building block in synthetic chemistry, allowing for selective modification at two distinct points on the pyridine ring to generate diverse chemical libraries.

This guide will illuminate the therapeutic promise of M4HP by dissecting the biological activities of structurally related picolinamide and picolinic acid derivatives, focusing on two primary areas: oncology and infectious disease.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in drug discovery.

| Property | Value | Reference(s) |

| CAS Number | 317335-15-2 | [1][2] |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| IUPAC Name | methyl 4-(hydroxymethyl)pyridine-2-carboxylate | [2] |

| Predicted LogP | -0.68 (hydrophilic) | [2] |

| Predicted Polar Surface Area | 59.42 Ų | [2] |

General Synthetic Approach

Caption: A plausible two-phase synthetic workflow for M4HP.

Potential Biological Activity: An Analysis Through Derivatives

The true potential of M4HP is revealed by examining the potent biological activities of compounds that share its core picolinate structure.

Antitumor Activity: Targeting Cell Division and Angiogenesis

Derivatives of the picolinamide scaffold (a closely related amide analog) have demonstrated significant promise as anticancer agents.

A novel series of N-methylpicolinamide-4-thiol derivatives has been shown to exhibit potent, broad-spectrum anti-proliferative activity against various human cancer cell lines, in some cases exceeding the efficacy of the approved drug Sorafenib.[5][6][7] The primary mechanism of action for the most potent of these compounds, designated 6p , was identified as the selective inhibition of Aurora B kinase.[7]

Aurora B is a key serine/threonine kinase that regulates multiple critical events during mitosis, including chromosome condensation, kinetochore-microtubule attachment, and cytokinesis. Its overexpression in many cancers makes it a prime therapeutic target. Inhibition of Aurora B leads to mitotic arrest and ultimately, apoptosis.

Caption: Inhibition of Aurora B Kinase by picolinamide derivatives.

Table 2: In Vitro Anti-proliferative Activity of Lead Compound 6p [7]

| Cell Line | Cancer Type | IC₅₀ of 6p (µM) | IC₅₀ of Sorafenib (µM) |

| HepG2 | Liver Cancer | 2.23 | 16.30 |

| HCT-116 | Colon Cancer | 9.14 | 10.09 |

| SW480 | Colon Cancer | 8.78 | 40.65 |

| SPC-A1 | Lung Cancer | 9.61 | 18.60 |

| A375 | Melanoma | 6.97 | 17.96 |

Another series of derivatives, 4-(4-formamidophenylamino)-N-methylpicolinamides, also demonstrated significant antitumor effects in vitro and in vivo.[8] The lead compound, 5q , was found to inhibit the proliferation of HepG2 (liver) and HCT116 (colon) cancer cell lines.[8] In mouse models, compound 5q effectively slowed tumor progression by suppressing angiogenesis (the formation of new blood vessels that feed a tumor) and inducing apoptosis and necrosis within the tumor.[8]

This protocol is a standard colorimetric assay for assessing cell viability, based on the methods described in the referenced literature.[7][8]

-

Cell Seeding: Plate human cancer cells (e.g., HepG2) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., a novel M4HP derivative) in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Sorafenib).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity: Combating Antibiotic Resistance

The rise of antibiotic-resistant bacteria is a global health crisis. One major mechanism of resistance is the production of β-lactamase enzymes, which inactivate common antibiotics like penicillins and cephalosporins. Metallo-β-lactamases (MBLs), which require zinc ions for their activity, are particularly challenging as they are not inhibited by conventional β-lactamase inhibitors.

Research using fragment-based drug discovery has identified dipicolinic acid (DPA), a dicarboxylic acid analog of M4HP's core, as a potent inhibitor of MBLs, including the formidable NDM-1.[9][10][11] DPA derivatives function by chelating the essential zinc ions in the MBL active site, rendering the enzyme inactive.[10][11] This action restores the efficacy of β-lactam antibiotics.

Optimization of the DPA scaffold led to the development of inhibitor 36 (4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid), which exhibits an IC₅₀ of ~80 nM against NDM-1 and is highly selective for MBLs over other human metalloenzymes.[9][10]

Caption: Mechanism of NDM-1 inhibition by DPA derivatives.

Structure-Activity Relationships (SAR) and Future Directions

The studies on picolinate derivatives provide clear SAR insights that can guide the design of novel therapeutics derived from M4HP.

-

For Antitumor Activity: Modifications at the 4-position of the pyridine ring are critical. The addition of a thiol-linked phenyl group (as in the Aurora B inhibitors) or a formamidophenylamino group (as in the anti-angiogenic agents) dramatically enhances potency.[5][8] The N-methyl amide at the 2-position also appears important for activity.

-

For MBL Inhibition: The dicarboxylic acid motif of DPA is the key metal-binding pharmacophore.[9] Potency and selectivity are enhanced by adding substituted phenyl rings at the 4-position.[10]

This suggests that this compound is an ideal starting point for creating new chemical libraries. The hydroxymethyl group at the 4-position can be readily converted into other functional groups (e.g., aldehydes, carboxylic acids, amines, or ethers) to explore a wide range of chemical space.

Caption: Proposed derivatization strategy starting from M4HP.

Conclusion

While this compound has not been extensively studied for its own biological activity, its molecular architecture places it at a strategic crossroads for drug discovery. By analyzing the potent antitumor and antimicrobial activities of its close structural relatives, we can confidently project its value as a versatile chemical scaffold. The presence of two distinct, modifiable functional groups—the C2-ester and the C4-hydroxymethyl group—provides chemists with the tools to systematically develop novel compound libraries. Future research should focus on leveraging M4HP as a starting material to synthesize new derivatives aimed at validated targets like Aurora kinases and metallo-β-lactamases, potentially leading to the discovery of next-generation therapeutics.

References

-

Gao, C., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6320-6331. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74889918, Methyl 4-Hydroxypicolinate hydrochloride. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). Available from: [Link]

-

Zhang, L., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1145. Available from: [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (2012). Available from: [Link]

- Google Patents. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof.

- Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.

-

National Institutes of Health. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. Available from: [Link]

-

PubMed. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). Available from: [Link]

- Google Patents. WO1986000886A1 - Process for hydroxymethylation.

-

National Institutes of Health. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Available from: [Link]

-

MDPI. Characterization and Biological Activities of Four Biotransformation Products of Diosgenin from Rhodococcus erythropolis. (2023). Available from: [Link]

-

PubMed. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. (2017). Available from: [Link]

Sources

- 1. This compound - CAS:317335-15-2 - Abovchem [abovchem.com]

- 2. Buy methyl 5-(hydroxymethyl)picolinate | 39977-42-9 [smolecule.com]

- 3. CN103641729A - Preparation method of methyl D-4-hydroxy-phenylglycinate and hydrochloride thereof - Google Patents [patents.google.com]

- 4. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents [patents.google.com]

- 5. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of Methyl 4-(hydroxymethyl)picolinate: Solubility and Stability Profiles

Introduction

Methyl 4-(hydroxymethyl)picolinate, a pyridine derivative featuring both an ester and a primary alcohol functional group, presents a unique profile for researchers in pharmaceutical and chemical development. Understanding its fundamental physicochemical properties, namely solubility and stability, is a critical prerequisite for its advancement in any application, from synthetic chemistry to drug formulation. This guide provides an in-depth technical overview of the principles and methodologies for determining the solubility and stability of this compound, grounded in established scientific protocols and regulatory expectations. We will explore not just what to measure, but why specific experimental choices are made, ensuring a robust and reliable characterization.

Part 1: Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its biopharmaceutical properties, influencing everything from dissolution rate to bioavailability. For this compound, its polar functional groups (hydroxyl and the pyridine nitrogen) and the relatively nonpolar methyl ester group suggest a nuanced solubility profile.

Theoretical Considerations

The molecule's structure allows for hydrogen bonding via the hydroxyl group and the pyridine nitrogen, suggesting potential solubility in polar protic solvents. The methyl ester group introduces a degree of lipophilicity. Therefore, a comprehensive solubility screen across a range of solvents with varying polarities is essential. According to the Biopharmaceutics Classification System (BCS), an API's aqueous solubility over the physiological pH range of 1.2-6.8 is a critical parameter.[1][2]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[3] The objective is to create a saturated solution and measure the concentration of the dissolved solute.

Methodology:

-

Preparation of Solvents: Prepare a series of aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate) and a panel of relevant organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate).[1]

-

Addition of Excess Solute: To a known volume of each solvent in separate vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[3] Time to equilibrium should be established by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration plateaus.[1]

-

Phase Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Centrifuge or filter the samples to separate the saturated solution from the undissolved solid.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

Data Presentation:

The solubility data should be summarized in a clear, tabular format.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl (pH 1.2) | 25 | [Hypothetical Data] |

| Acetate Buffer (pH 4.5) | 25 | [Hypothetical Data] |

| Phosphate Buffer (pH 6.8) | 25 | [Hypothetical Data] |

| Water | 25 | [Hypothetical Data] |

| Methanol | 25 | [Hypothetical Data] |

| Ethanol | 25 | [Hypothetical Data] |

| Acetone | 25 | [Hypothetical Data] |

| Dichloromethane | 25 | [Hypothetical Data] |

| Ethyl Acetate | 25 | [Hypothetical Data] |

Workflow for Solubility Determination:

Caption: Workflow for Shake-Flask Solubility Determination.

Part 2: Stability Assessment and Forced Degradation

Stability testing is fundamental to determining the shelf-life and appropriate storage conditions for a chemical compound. For this compound, the ester and alcohol functional groups are potential sites for degradation. Forced degradation, or stress testing, is employed to intentionally degrade the compound to identify likely degradation products and establish stability-indicating analytical methods.[5][6]

Potential Degradation Pathways

-

Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-(hydroxymethyl)picolinic acid and methanol.

-

Oxidation: The primary alcohol could be oxidized to an aldehyde and subsequently to a carboxylic acid.

-

Photodegradation: The pyridine ring may be susceptible to degradation upon exposure to UV or visible light.

-

Thermal Degradation: High temperatures can accelerate all degradation pathways.

Experimental Protocol: Forced Degradation Study

A forced degradation study should aim for 5-20% degradation of the active ingredient to ensure that degradation products are formed at detectable levels without being excessive.[5]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).[7]

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) at room temperature.[7]

-

Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid compound and the stock solution to elevated temperatures (e.g., 70°C).[7]

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[8]

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) until the target degradation is achieved.

-

Neutralization: For acid and base-stressed samples, neutralize them before analysis to halt the degradation reaction.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the intact drug from all process impurities and degradation products.[9][10] A photodiode array (PDA) detector is useful for assessing peak purity.

Data Presentation:

Results should be summarized in a table, indicating the percentage of degradation and the formation of any major degradation products.

| Stress Condition | Duration/Temp | % Assay of Parent Compound | % Degradation | Major Degradants (Retention Time) |

| 0.1 N HCl | 24h / 60°C | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| 0.1 N NaOH | 4h / RT | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| 3% H₂O₂ | 24h / RT | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| Heat (Solid) | 48h / 70°C | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

| Light (ICH Q1B) | - | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |

Decision Tree for Stability Testing:

Caption: High-Level Stability Testing Workflow.

Conclusion

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

-

Quality Guidelines . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products . European Medicines Agency (EMA). [Link]

-

Forced Degradation Studies in Pharmaceuticals: How to Perform . Pharma Pathway. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

-

ICH Q2 Analytical Method Validation . Slideshare. [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

-

Q1A (R2) A deep dive in Stability Studies . YouTube. [Link]

-

Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . Slideshare. [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products . European Medicines Agency (EMA). [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation . ResearchGate. [Link]

-

Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. [Link]

-

Pharmaceutical Forced Degradation Studies with Regulatory Consideration . International Journal of Research and Development in Pharmacy & Life Sciences. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices . LCGC International. [Link]

-

Forced Degradation Testing Procedure . ResolveMass Laboratories Inc. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. [Link]

-

Methyl 4-Hydroxypicolinate hydrochloride . PubChem, National Institutes of Health (NIH). [Link]

-

Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms . World Health Organization (WHO). [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? . Dow Development Labs. [Link]

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver . PubMed, National Institutes of Health (NIH). [Link]

-

What is a stability indicating method? . AmbioPharm. [Link]

Sources

- 1. who.int [who.int]

- 2. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. ajpsonline.com [ajpsonline.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. ICH Official web site : ICH [ich.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

"Methyl 4-(hydroxymethyl)picolinate" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(hydroxymethyl)picolinate

Abstract

This compound (CAS No: 317335-15-2) is a substituted pyridine derivative with significant potential as a building block in pharmaceutical and materials science research.[1][2] Its bifunctional nature, featuring both a methyl ester and a hydroxymethyl group, makes it a versatile intermediate for synthesizing more complex molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this guide synthesizes data from predictive models and comparative analysis with structurally analogous compounds to offer a robust and scientifically grounded interpretation.

Molecular Structure and Overview

This compound possesses a pyridine ring substituted at the 2-position with a methyl carboxylate group and at the 4-position with a hydroxymethyl group. This arrangement dictates its chemical reactivity and is the foundation for interpreting its spectral data.

The structural features—an aromatic heterocyclic ring, an ester, and a primary alcohol—each give rise to distinct and predictable signals in various spectroscopic analyses.

Caption: Molecular structure with atom numbering for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on established chemical shift principles and comparison with related structures like methyl picolinate and methyl 4-(hydroxymethyl)benzoate.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

|---|---|---|---|---|

| ~8.60 | d | 1H | H-6 | The proton adjacent to the ring nitrogen (H-6) is significantly deshielded due to the inductive effect and anisotropy of the nitrogen atom. |

| ~8.05 | s | 1H | H-3 | This proton is ortho to the electron-withdrawing ester group, causing a downfield shift. It appears as a singlet due to minimal coupling with neighboring protons. |

| ~7.45 | d | 1H | H-5 | This proton is ortho to the hydroxymethyl group and meta to the ester, resulting in a moderate chemical shift. It will appear as a doublet due to coupling with H-6. |

| ~4.80 | s | 2H | -CH₂OH | The methylene protons are in a benzylic-like position, shifted downfield by the adjacent aromatic ring and the electronegative oxygen atom. |

| ~4.00 | s | 3H | -OCH₃ | These are typical ester methyl protons, appearing as a sharp singlet. |

| ~3.50 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration and solvent. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

|---|---|---|

| ~166.0 | C=O | The carbonyl carbon of the ester group is highly deshielded, appearing significantly downfield. |

| ~152.0 | C-4 | This carbon is attached to the hydroxymethyl group and is part of the aromatic ring, placing it in this region. |

| ~149.5 | C-6 | The carbon adjacent to the nitrogen is deshielded due to the nitrogen's electronegativity. |

| ~147.0 | C-2 | The carbon bearing the ester group is also significantly deshielded. |

| ~122.0 | C-5 | A standard chemical shift for a protonated carbon in a pyridine ring. |

| ~120.0 | C-3 | A standard chemical shift for a protonated carbon in a pyridine ring. |

| ~63.0 | -CH₂OH | The aliphatic carbon attached to the hydroxyl group is deshielded by the electronegative oxygen. |

| ~52.5 | -OCH₃ | The methyl carbon of the ester group. |

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for preparing an NMR sample.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a 500 MHz (or higher) NMR spectrometer. Standard experiments should include ¹H, ¹³C, and 2D experiments like COSY and HSQC for unambiguous assignments.

-

Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3400 - 3200 | Broad, Medium | O-H Stretch | Alcohol (-OH) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Pyridine Ring) |

| 2990 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₃, -CH₂) |

| 1725 - 1710 | Strong | C=O Stretch | Ester |

| 1600 - 1450 | Medium-Strong | C=C and C=N Stretch | Aromatic Ring |

| 1300 - 1100 | Strong | C-O Stretch | Ester and Alcohol |

Interpretation: The IR spectrum is expected to be dominated by a strong, sharp absorption band around 1720 cm⁻¹ corresponding to the ester carbonyl stretch. A broad band centered around 3300 cm⁻¹ is characteristic of the O-H stretch of the alcohol group, indicating hydrogen bonding. Multiple peaks in the 1600-1450 cm⁻¹ region confirm the presence of the pyridine aromatic system. The C-O stretching vibrations from both the ester and alcohol functionalities will result in strong absorptions in the fingerprint region (1300-1100 cm⁻¹).

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

-

Ionization Method: Electron Impact (EI) is a common method for this type of molecule.

-

Expected Molecular Ion (M⁺•): m/z = 167.1

Table 4: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Fragment | Structure of Loss |

|---|---|---|

| 167 | [M]⁺• | Molecular Ion |

| 136 | [M - OCH₃]⁺ | Loss of the methoxy radical |

| 108 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |

| 138 | [M - CH₂OH]⁺• | Incorrect, loss of CH2OH is less likely than benzylic cleavage |

| 109 | [Picolinoyl Cation]⁺ | Cleavage of the hydroxymethyl group |

Caption: Key fragmentation steps for this compound.

Interpretation: The mass spectrum under EI conditions should show a clear molecular ion peak at m/z 167. The most prominent fragmentation pathways are expected to involve the ester group. The loss of a methoxy radical (•OCH₃, 31 Da) would lead to a fragment ion at m/z 136. A subsequent loss of carbon monoxide (CO, 28 Da) from this fragment is also possible, yielding a peak at m/z 108. Alternatively, the direct loss of the entire carbomethoxy radical (•COOCH₃, 59 Da) would also result in a fragment at m/z 108.

Experimental Protocol for MS Data Acquisition (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: A standard nonpolar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Injection & Analysis: Inject 1 µL of the sample solution. The resulting chromatogram will show a peak for the compound, and the corresponding mass spectrum can be extracted and analyzed.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS data are presented with interpretations grounded in fundamental spectroscopic principles and comparison to analogous molecules. The outlined protocols offer a standardized approach for the experimental acquisition of this data. This comprehensive characterization serves as a valuable resource for researchers, enabling confident identification and utilization of this important chemical intermediate in drug discovery and materials science applications.

References

-

PubChem. Methyl 4-(hydroxymethyl)benzoate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Deciding which is the best ${}^1\protect \text{H}$ NMR predictor for organic compounds using statistical tools [comptes-rendus.academie-sciences.fr]

- 2. rsc.org [rsc.org]

- 3. mestrelab.com [mestrelab.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

Methodological & Application